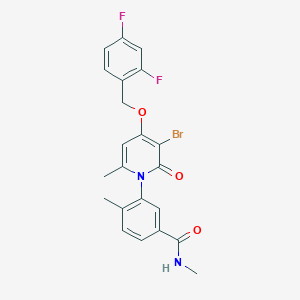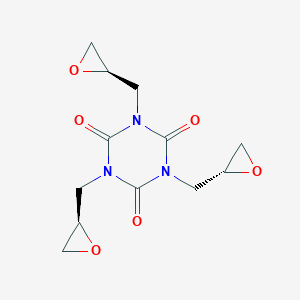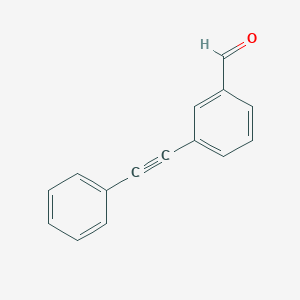
3-Phenylethynyl-benzaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of aromatic aldehydes like "3-Phenylethynyl-benzaldehyde" can involve several methods, including direct formylation of aromatic compounds or through the coupling of appropriate building blocks. For instance, the microwave-assisted synthesis of substituted 3-phenylpropionic acids from benzaldehydes represents an efficient method for preparing related structures, offering moderate to high yields under short reaction times (Sharma et al., 2003).
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives, including "3-Phenylethynyl-benzaldehyde," can be elucidated through spectroscopic methods and X-ray crystallography. Studies on related compounds have shown the importance of molecular orientation and the impact of substituents on the overall molecular conformation (Reetz et al., 1986).
Chemical Reactions and Properties
"3-Phenylethynyl-benzaldehyde" participates in various chemical reactions, highlighting its versatility. The Wittig reaction, for example, is a common method for forming carbon-carbon double bonds, applicable in synthesizing styryl derivatives from aldehydes (Sandulache et al., 2003). Additionally, the study of benzaldehyde photopolymers reveals the potential of benzaldehyde derivatives in material science applications (Maré & Fox, 1981).
Physical Properties Analysis
The physical properties of "3-Phenylethynyl-benzaldehyde" are influenced by its molecular structure. Factors such as solubility, melting point, and boiling point are determined by the presence of the phenylethynyl group and the aldehyde functional group. Studies on related compounds provide insights into the impact of structural modifications on these properties (Vaz et al., 2005).
Chemical Properties Analysis
The chemical reactivity of "3-Phenylethynyl-benzaldehyde" encompasses its behavior in nucleophilic addition reactions, condensation reactions, and its potential as a precursor for further synthetic transformations. The compound's ability to undergo reactions typical of aldehydes, combined with the reactivity of the ethynyl group, opens pathways for synthesizing a wide range of organic molecules (Bera et al., 2014).
Applications De Recherche Scientifique
1. Synthesis of Dibenzoazepines
- Application Summary: 3-Phenylethynyl-benzaldehyde is used in the synthesis of dibenzoazepines, a valuable class of seven-membered N-heterocycles that frequently occur in many bioactive molecules, pharmaceuticals, and natural products . Dibenzoazepines exhibit a range of important bioactivities, serving as potassium channel inhibitors, enzyme inhibitors, immunosuppressants, and anticancer agents .
- Methods of Application: The method involves a catalyst-free ring expansion reaction of tetrahydroisoquinolines with o-alkynylarylaldehydes (such as 3-Phenylethynyl-benzaldehyde) for the construction of the dibenzoazepine skeleton . This process uses air as a “green” oxidant and has favorable functional group tolerance and a wide substrate scope .
- Results or Outcomes: The synthetic potential of this method was confirmed by facile scale-up reactions and the synthesis of isoindoline derivatives .
2. Synthesis of 2,3-Disubstituted Naphthalenes
- Application Summary: 3-Phenylethynyl-benzaldehyde is used in the synthesis of 2,3-disubstituted naphthalenes . Multiple substituted naphthalene derivatives are attractive from the viewpoint of biological, pharmaceutical, and material sciences .
- Methods of Application: The method involves a metal-free benzannulation reaction of 3-Phenylethynyl-benzaldehyde and alkynes in the presence of Brønsted acid under microwave irradiation . This process is remarkably tolerant of bulky substituents with high regioselectivity .
- Results or Outcomes: The reaction using trifluoroacetic acid and p-toluenesulfonic acid monohydrate (TsOH·H2O), gave 2,3-disubstituted naphthalenes in moderate yields .
3. Synthesis of m-Aryloxy Phenols
- Application Summary: 3-Phenylethynyl-benzaldehyde is used in the synthesis of m-aryloxy phenols . These compounds have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Methods of Application: The method involves condensing the 4-(3-hydroxyphenoxy) benzoic acid with piperazine using N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic hydroxy benzotriazole (HOBt) .
- Results or Outcomes: The team synthesized N-(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-methyl}-2-methylpropyl-4-(3-hydroxyphenoxy) benzamide .
4. Synthesis of Pyrene-based Metal Organic Frameworks
- Application Summary: 3-Phenylethynyl-benzaldehyde is used in the synthesis of pyrene-based metal organic frameworks (MOFs) . These MOFs have several applications, including luminescence sensing, photocatalysis, adsorption and separation of molecules, heterogeneous catalysis, electrochemistry applications, and bio-medical applications .
- Methods of Application: The specific methods of application are not mentioned in the source .
- Results or Outcomes: The specific results or outcomes are not mentioned in the source .
5. Enzymatic Production of Benzaldehyde
- Application Summary: 3-Phenylethynyl-benzaldehyde is used in the enzymatic production of benzaldehyde from L-phenylalanine . Benzaldehyde is an organic compound with an almond-like aroma and one of the most important and widely used flavorings in the food industry .
- Methods of Application: The method involves expressing four enzymes in Escherichia coli: L-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase . A mutant form of 4-hydroxymandelate synthase was developed to increase the conversion rate .
- Results or Outcomes: The mutant-expressing strain was able to produce benzaldehyde from 100 mM L-phenylalanine at a conversion rate of 84% .
6. Synthesis of Complex Molecules
- Application Summary: Benzaldehyde and its derivatives are versatile building blocks in the synthesis of many complex molecules, ranging from pharmaceuticals to plastic additives . 3-Phenylethynyl-benzaldehyde can be used to produce benzaldehyde, which can then be used in these syntheses .
- Methods of Application: The specific methods of application are not mentioned in the source .
- Results or Outcomes: The specific results or outcomes are not mentioned in the source .
Safety And Hazards
When handling 3-Phenylethynyl-benzaldehyde, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propriétés
IUPAC Name |
3-(2-phenylethynyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O/c16-12-15-8-4-7-14(11-15)10-9-13-5-2-1-3-6-13/h1-8,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMQKWJANJYKFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389797 | |
| Record name | 3-Phenylethynyl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylethynyl-benzaldehyde | |
CAS RN |
115021-39-1 | |
| Record name | 3-Phenylethynyl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



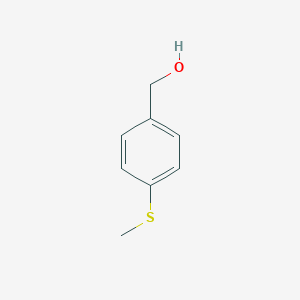
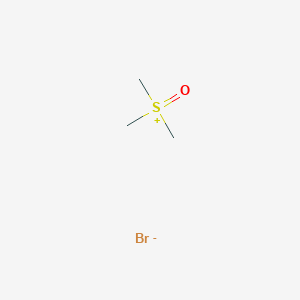
![6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B49338.png)
![5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole](/img/structure/B49340.png)
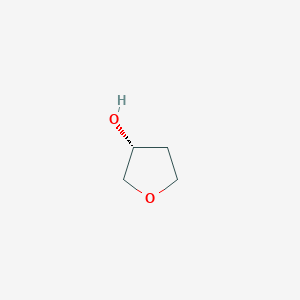
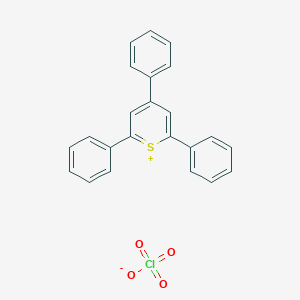
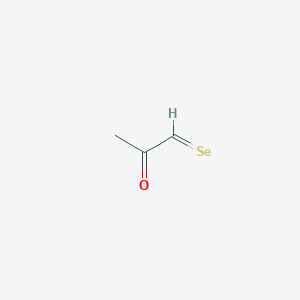
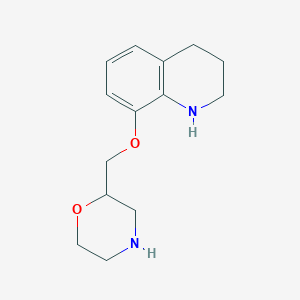
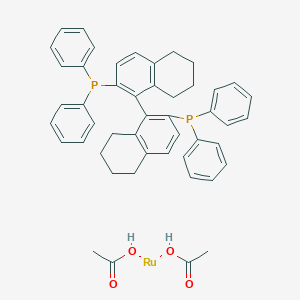
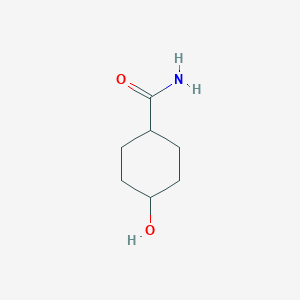
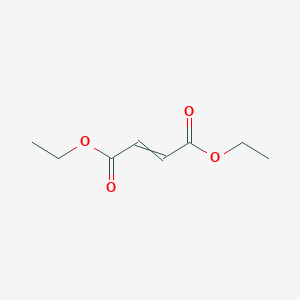
![4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-](/img/structure/B49359.png)
